Rivastigmine(1+)

Description

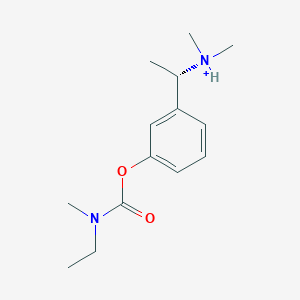

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H23N2O2+ |

|---|---|

Molecular Weight |

251.34 g/mol |

IUPAC Name |

[(1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]ethyl]-dimethylazanium |

InChI |

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/p+1/t11-/m0/s1 |

InChI Key |

XSVMFMHYUFZWBK-NSHDSACASA-O |

SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[NH+](C)C |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)[NH+](C)C |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[NH+](C)C |

Origin of Product |

United States |

Synthetic Methodologies of Rivastigmine and Its Stereoisomers

Evolution of Rivastigmine (B141) Synthesis Approaches

The journey of synthesizing enantiomerically pure (S)-Rivastigmine showcases a clear progression from less efficient classical methods to highly sophisticated asymmetric syntheses. This evolution reflects broader trends in pharmaceutical chemistry, emphasizing atom economy, stereoselectivity, and the use of greener catalytic systems.

Initial synthetic routes to Rivastigmine produced a racemic mixture of its enantiomers, which then required separation. scirp.org This separation was commonly achieved through classical resolution using chiral resolving agents. scirp.orgresearchgate.net These methods involve the formation of diastereomeric salts by reacting the racemic amine intermediate with a chiral acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

To overcome the inherent yield limitations of classical resolution, chemists turned to transition metal-catalyzed asymmetric synthesis. These methods introduce chirality catalytically, offering a more efficient and atom-economical pathway to enantiopure Rivastigmine. scirp.org

Table 1: Transition Metal-Catalyzed Asymmetric Synthesis of Rivastigmine Intermediates

| Catalyst System | Reaction Type | Key Result (Intermediate) | Overall Yield | Reference |

|---|---|---|---|---|

| Iridium-phosphoramidite complex | Direct Asymmetric Reductive Amination | 93% yield, 96% ee | 82% | nih.gov |

| Polymer-bound Ruthenium complex + Lipase (B570770) | Dynamic Kinetic Resolution (DKR) | Not specified | 57% | acs.org |

Early Resolution Methodologies for Racemic Mixtures

Advanced Stereoselective Synthesis Techniques

Further refinement in the synthesis of Rivastigmine has been achieved through the application of biocatalysis. Chemoenzymatic routes leverage the high stereoselectivity of enzymes to perform key transformations under mild reaction conditions, often in aqueous environments. mdpi.com This approach is recognized as a green technology that can reduce the number of steps in a synthetic pathway. benthamdirect.com

Chemoenzymatic strategies have become central to producing enantiopure Rivastigmine and its precursors. scirp.orgmdpi.com These methods employ isolated enzymes or whole-cell biocatalysts to conduct highly selective reactions, such as kinetic resolutions and asymmetric aminations, which are crucial for establishing the drug's chiral center. researchgate.netresearchgate.net

Lipases are widely used enzymes in the chemoenzymatic synthesis of Rivastigmine due to their ability to stereoselectively acylate alcohols or amines. nih.gov In a typical kinetic resolution, a lipase selectively acylates one enantiomer of a racemic alcohol or amine intermediate, allowing the unreacted enantiomer and the acylated product to be separated.

Candida antarctica lipase B (CALB) has proven particularly effective for this purpose. nih.govacs.org It has been used for the stereoselective acetylation of the (R)-alcohol precursor of Rivastigmine. nih.gov This enzymatic step can be scaled up, and the enzyme can be recycled. nih.gov The kinetic resolution of a racemic alcohol intermediate using a lipase can furnish both the desired (S)-alcohol and the acylated (R)-acetate with high enantioselectivity. researchgate.net As mentioned previously, lipases are also a critical component in dynamic kinetic resolution (DKR) processes, where they are paired with a metal catalyst to overcome the 50% yield limit of standard kinetic resolutions. acs.orgresearchgate.net

A highly efficient chemoenzymatic route to (S)-Rivastigmine involves the use of ω-transaminases (ω-TAs). rsc.org These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule (like L-alanine) to a prochiral ketone, producing a chiral amine with high enantiomeric excess. researchgate.netnih.gov This method avoids the need for protecting group strategies and provides a direct route to the key chiral amine intermediate. researchgate.net

Various ω-TAs have been screened for the asymmetric amination of acetophenone (B1666503) precursors. rsc.orgrsc.org A significant breakthrough was the use of a novel ω-transaminase from Paracoccus denitrificans, which could effectively convert the highly polar substrate 3-acetylphenyl ethyl(methyl)carbamate into the corresponding (S)-amine with over 99% enantiomeric excess (ee) and greater than 80% conversion. researchgate.net The use of whole-cell systems containing ω-transaminases, such as those from Vibrio fluvialis, has also been successful, allowing for process optimization and scale-up. rsc.orgnih.govrsc.org

Table 2: Screening of ω-Transaminases for the Synthesis of a Rivastigmine Precursor Intermediate

| Enzyme Source | Substrate | Conversion (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| ω-TA from Paracoccus denitrificans | 3-acetylphenyl ethyl(methyl)carbamate | >80 | >99 (S) | researchgate.net |

| ω-TA from Vibrio fluvialis (whole cells) | 1-(3-Hydroxy)phenylethanone | 48 | >99 (S) | rsc.org |

| ATA-117 (Codexis) | 1-(3-Hydroxy)phenylethanone | 95 | >99 (S) | rsc.org |

| ATA-114 (Codexis) | 1-(3-Hydroxy)phenylethanone | 95 | >99 (R) | rsc.org |

Lipase-Catalyzed Kinetic Resolution

Asymmetric Hydrogenation Utilizing Chiral Spiro Catalysts

A highly efficient method for the synthesis of Rivastigmine involves the asymmetric hydrogenation of a ketone precursor using chiral spiro catalysts. researchgate.netacs.orglookchem.comresearchgate.net Specifically, the iridium-based catalyst, Ir-SpiroPAP, has demonstrated remarkable efficiency in the hydrogenation of acetophenone derivatives. acs.orglookchem.com This approach has been successfully applied to the industrial scale-up of Rivastigmine synthesis. acs.orgresearchgate.net

Table 1: Asymmetric Hydrogenation of m-Hydroxyacetophenone Derivatives

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ir-SpiroPAP | m-Hydroxyacetophenone | (S)-1-(3-hydroxyphenyl)ethanol | High | High | lookchem.com |

| [RuCl(p-cymene)(S)-Xyl-Garphos]Cl / (S,S)-DPEN | 3-methoxyacetophenone | (R)-1-(3-methoxyphenyl)ethanol | 89 | 95 | researchgate.netresearchgate.net |

Stereoselective Chlorination and Amination Approaches

Another effective strategy for synthesizing both (S)- and (R)-Rivastigmine involves stereoselective chlorination followed by amination. researchgate.netresearchgate.netresearchgate.net This method hinges on the conversion of a chiral secondary benzylic alcohol intermediate into the corresponding chloride with retention of stereochemistry. researchgate.netresearchgate.net Subsequent amination of this chloride then furnishes the desired enantiomer of Rivastigmine in high yield. researchgate.netresearchgate.net This approach has been shown to be practical and efficient for producing both stereoisomers of the drug. researchgate.net

A key aspect of this methodology is the ability to control the stereochemistry at the benzylic carbon, which is then translated to the final product. This route offers a reliable way to access either enantiomer by starting with the appropriate chiral alcohol.

Diastereoselective Reductive Amination Strategies

Diastereoselective reductive amination has emerged as a robust method for the synthesis of Rivastigmine. researchgate.netresearchgate.netjocpr.comgoogle.com This approach often utilizes a chiral auxiliary, such as (S)-1-phenylethylamine, which reacts with a ketone precursor like 3-methoxyacetophenone to form a diastereomeric mixture of imines. researchgate.netjocpr.comgoogle.com Subsequent reduction and separation of the diastereomers lead to the desired chiral amine. researchgate.net

One reported synthesis using this strategy involved the reductive amination of 3-methoxyacetophenone with (S)-1-phenylethylamine in the presence of titanium (IV) isopropoxide and Raney-Ni, yielding the diastereomerically pure amine. jocpr.com This intermediate then undergoes further transformations, including methylation and carbamoylation, to produce Rivastigmine. researchgate.netjocpr.com

Table 2: Key Intermediates and Yields in Diastereoselective Synthesis

| Starting Material | Chiral Reagent/Catalyst | Key Intermediate | Yield (%) | ee/RME (%) | Reference |

|---|---|---|---|---|---|

| 3-methoxyacetophenone | (S)-1-phenylethylamine | (S)-1-(3-methoxyphenyl)-N-[(S)-1-phenylethyl]ethanamine | 74 | 28 (RME) | researchgate.net |

| 3-acetylphenyl ethyl(methyl)carbamate | Iridium-phosphoramidite ligand complex | Chiral amine product | 93 | 96 (ee) | researchgate.net |

| m-hydroxyacetophenone | (S)-(-)-2-methyl-2-propanesulfinamide | N-sulfinylamine intermediate | High | High (ee) | researchgate.netscirp.org |

Continuous Biocatalytic Synthesis Concepts for Rivastigmine Precursors

Biocatalysis offers a green and highly selective alternative for the production of chiral intermediates for Rivastigmine. mdpi.comrsc.orgresearchgate.netmdpi.com Amine transaminases (ATAs) have been employed for the asymmetric amination of ketone precursors to yield the desired chiral amines. mdpi.comresearchgate.net

A notable development is the creation of an integrated reactor-crystallizer system for the continuous synthesis of (S)-1-(3-methoxyphenyl)ethylamine, a key precursor to Rivastigmine. mdpi.com This system uses an amine transaminase from Ruegeria pomeroyi to catalyze the transfer of an amine group from a donor to 3-methoxyacetophenone. mdpi.com The product amine is continuously precipitated, which helps to drive the reaction equilibrium forward. mdpi.com This integrated approach allows for a stable process with a productivity of 1.2 g/(L∙d) over 33 hours. mdpi.com

Innovations in Process Chemistry for Enantiomerically Pure Rivastigmine

Innovations in process chemistry have focused on developing more efficient, scalable, and environmentally friendly methods for producing enantiomerically pure Rivastigmine. researchgate.netresearchgate.netmdpi.com A key trend is the move towards catalytic asymmetric methods to avoid the use of stoichiometric chiral reagents.

The use of highly efficient catalysts, such as the Ir-SpiroPAP catalyst in asymmetric hydrogenation, allows for very low catalyst loadings (high substrate-to-catalyst ratios), making the process more economical and suitable for large-scale production. lookchem.com Similarly, direct asymmetric reductive amination (DARA) offers a more atom-economical and operationally simple route compared to traditional methods. mdpi.comrsc.org

Continuous flow chemistry is another area of innovation, enabling better control over reaction parameters and facilitating safer and more efficient production. rsc.org For instance, a continuous flow system using a heterogeneous organocatalyst has been developed for the enantioselective reduction of an imine to produce a chiral precursor of Rivastigmine in good yield and enantioselectivity. rsc.org

The combination of biocatalysis with process intensification techniques, like in situ product crystallization, represents a significant advancement in creating sustainable and efficient manufacturing processes for Rivastigmine precursors. mdpi.com These innovations collectively contribute to the production of enantiomerically pure Rivastigmine through more streamlined and cost-effective synthetic routes.

Molecular Mechanism of Action and Cholinesterase Interaction Kinetics

Dual Inhibition Profile of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

A distinguishing feature of rivastigmine (B141) is its capacity to inhibit both AChE and BuChE. nih.govkarger.comnih.gov While AChE is the primary enzyme for acetylcholine (B1216132) breakdown at synaptic junctions, BuChE, mainly located in glial cells, also plays a role in cholinergic transmission. nih.gov As Alzheimer's disease progresses, AChE activity tends to decrease while BuChE levels may increase, suggesting that the dual inhibitory action of rivastigmine could offer sustained therapeutic benefits. karger.comnih.gov

The inhibitory potency of rivastigmine and other cholinesterase inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. In vitro studies have demonstrated rivastigmine's potent inhibition of both human AChE and BuChE.

One study reported IC50 values for rivastigmine as 4.3 nM for AChE and 31 nM for BuChE under optimal assay conditions. nih.govnih.gov Another study in normal human brain cortex found IC50 values of 5100 ± 100 nM for AChE and 3500 ± 100 nM for BuChE. d-nb.info A separate investigation reported an IC50 of 32.1 µM for AChE. mdpi.com It is important to note that IC50 values can vary depending on the experimental conditions and the source of the enzymes.

| Enzyme | IC50 Value (nM) | Source |

|---|---|---|

| AChE | 4.3 | nih.govnih.gov |

| BuChE | 31 | nih.gov |

| AChE (human brain cortex) | 5100 ± 100 | d-nb.info |

| BuChE (human serum) | 3500 ± 100 | d-nb.info |

| AChE | 32,100 | mdpi.com |

Rivastigmine is classified as a pseudo-irreversible or intermediate-acting inhibitor. nih.govresearchgate.netnih.gov This is due to its mechanism of action, which involves the formation of a carbamate (B1207046) complex with the target enzymes that is slow to hydrolyze. patsnap.com This prolonged inhibition, lasting up to 10 hours, distinguishes it from rapidly reversible inhibitors. nih.gov

The inhibitory action of rivastigmine involves the carbamylation of the active-site serine residue within the cholinesterase enzyme. researchgate.netnih.govscispace.com Rivastigmine acts as a substrate for the enzyme, and during the catalytic process, the carbamoyl (B1232498) moiety of the rivastigmine molecule is transferred to the hydroxyl group of the active-site serine. researchgate.net This forms a stable, covalent carbamylated enzyme conjugate, rendering the enzyme inactive. researchgate.netnih.gov

Crystallographic studies of the rivastigmine-cholinesterase conjugate have revealed that after the carbamoyl moiety covalently binds to the active-site serine, the leaving group, (-)-S-3-[1-(dimethylamino)ethyl]phenol, is retained within the "anionic" site of the enzyme's active gorge. researchgate.netnih.gov A notable conformational change observed is the movement of the active-site histidine (H440) away from its usual hydrogen-bonding partner, which disrupts the catalytic triad (B1167595). researchgate.netnih.gov This disruption is thought to contribute to the slow kinetics of enzyme reactivation. researchgate.netnih.gov

The rate of carbamylation by rivastigmine varies between different cholinesterases. The bimolecular rate constant (k_i) for the carbamylation of human acetylcholinesterase is significantly high, around 3300 M⁻¹ min⁻¹. researchgate.netnih.gov For human butyrylcholinesterase, the reaction is even more rapid, with a k_i of approximately 9 x 10⁴ M⁻¹ min⁻¹. researchgate.netnih.gov

Once the enzyme is carbamylated, the process of spontaneous reactivation, or decarbamylation, is remarkably slow. researchgate.netnih.gov This slow dissociation of the carbamoyl group from the esteratic site of the enzyme is the basis for rivastigmine's classification as a "pseudo-irreversible" inhibitor. nih.gov For some cholinesterases, less than 10% reactivation is observed even after 48 hours. researchgate.netnih.gov

| Enzyme | Carbamylation Rate (k_i) (M⁻¹ min⁻¹) | Source |

|---|---|---|

| Human Acetylcholinesterase | 3300 | researchgate.netnih.gov |

| Human Butyrylcholinesterase | 9 x 10⁴ | researchgate.netnih.gov |

| Torpedo californica Acetylcholinesterase | 2.0 | researchgate.netnih.gov |

| Drosophila melanogaster Acetylcholinesterase | 5 x 10⁵ | researchgate.netnih.gov |

Pseudo-Irreversible Carbamylation Mechanism of Cholinesterases

Covalent Adduct Formation with Active-Site Serine Residue

Cholinesterase Isoform Selectivity and Brain Region Specificity

Rivastigmine exhibits a degree of selectivity for different isoforms of cholinesterase and for specific regions of the brain. It has been shown to preferentially inhibit the G1 isoform of AChE, which is found predominantly in the cerebral cortex and hippocampus. nih.govd-nb.inforesearchgate.net These brain regions are critically involved in cognitive functions that are impaired in Alzheimer's disease. nih.gov This brain-region selective inhibition is a key aspect of its pharmacological profile. nih.gov Studies have confirmed the central selectivity of rivastigmine and its ability to distribute into the cerebrospinal fluid (CSF). nih.gov

Preferential Inhibition of G1 Enzymatic Form of AChE

Acetylcholinesterase exists in different molecular forms, primarily the globular monomeric (G1) and tetrameric (G4) forms. nih.gov In the brains of individuals with Alzheimer's disease, the G4 form is significantly depleted, while the G1 form is relatively preserved. nih.govd-nb.info Rivastigmine exhibits a distinct preference for inhibiting the G1 form of AChE. d-nb.infonih.govalzdiscovery.orgoup.com This selectivity is considered therapeutically advantageous, as it targets the enzyme form that remains more prevalent in the affected brain. nih.govd-nb.info

Research has demonstrated that rivastigmine is a more potent inhibitor of the G1 form than the G4 form. nih.gov Unlike other inhibitors such as tacrine (B349632) and donepezil (B133215), which inhibit both forms more equally, rivastigmine's selective action on the G1 form is a distinguishing feature. nih.govd-nb.info Studies have reported that rivastigmine tends to inhibit the G1 form four to six times more effectively than the G4 form. nih.gov

Table 1: Comparative Inhibition of AChE Molecular Forms by Various Inhibitors This table summarizes the selectivity of different cholinesterase inhibitors for the G1 and G4 forms of acetylcholinesterase (AChE) in normal human brain cortex.

| Inhibitor | Preferential Inhibition | Key Findings | Reference |

| Rivastigmine | G1 Form | The only inhibitor tested that displayed preferential inhibition for the G1 form of AChE. | d-nb.info |

| Tacrine | None | Inhibited both G1 and G4 forms equally well. | d-nb.info |

| Donepezil | None | Inhibited both G1 and G4 forms equally well. | d-nb.info |

| Galantamine | None | Inhibited both G1 and G4 forms equally well. | d-nb.info |

| Metrifonate | None | Inhibited both G1 and G4 forms equally well. | d-nb.info |

Differential Inhibition in Central Nervous System Versus Peripheral Tissues

A key pharmacological characteristic of rivastigmine is its selective action within the central nervous system (CNS) compared to peripheral tissues. drugbank.comnih.govnih.govnih.govresearchgate.net This brain selectivity allows for significant inhibition of cholinesterases in the CNS at concentrations that cause minimal inhibition in the periphery, which may contribute to a lower incidence of certain peripheral side effects. nih.govnih.gov

Studies in human volunteers have quantified this differential effect, showing substantially greater inhibition of AChE in the CNS than in plasma. nih.gov An oral dose can lead to significant, dose-dependent inhibition of AChE activity in the cerebrospinal fluid (CSF), which is considered a reflection of its activity in the brain. nih.govmedlink.com For example, a single 3 mg oral dose was found to decrease AChE activity in the CSF by approximately 40% within 1.5 hours. europa.eumedlink.com This CNS-targeted action is partly attributed to the slow rate of new AChE synthesis in the brain compared to peripheral tissues. researchgate.net

Table 2: Comparison of Rivastigmine Inhibition in CNS vs. Peripheral Tissues This table presents data from various studies illustrating the brain-selective inhibitory action of Rivastigmine.

| Tissue/Fluid Compartment | Extent of Inhibition | Study Details | Reference |

| Central (CSF) AChE | ~40% inhibition | Following a 3 mg oral dose. | europa.eumedlink.com |

| Central (CSF) AChE | ~60% maximum inhibition | 5 hours after a 6 mg dose. | ebmconsult.com |

| Central (Cortex) AChE | ~30% - 40% inhibition | PET ligand-binding study in patients. | oup.com |

| Peripheral (Plasma) Butyrylcholinesterase | ~10% inhibition | In healthy volunteers, compared to 40% central AChE inhibition. | nih.gov |

| Central (CSF) AChE | 45% decrease from baseline | After 12 months of treatment. | nih.govoup.com |

| Peripheral (Plasma) BuChE | 65% decrease from baseline | After 12 months of treatment. | nih.gov |

Structure Activity Relationship Sar and Analogue Design

Elucidation of Critical Structural Features for Cholinesterase Binding and Inhibition

Rivastigmine (B141) is a carbamate (B1207046) derivative that functions as a pseudo-irreversible or intermediate-acting inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). drugbank.comresearchgate.net Its mechanism involves the carbamylation of the active site of these enzymes. acs.orgnih.gov

Key structural features of Rivastigmine are crucial for its inhibitory action:

The Carbamate Moiety : This functional group is essential for the mechanism of inhibition. It covalently binds to the serine residue (Ser198) within the active site of cholinesterases. nih.govresearchgate.net This carbamylation process inactivates the enzyme. Unlike irreversible inhibitors, the carbamate-enzyme bond can be slowly hydrolyzed, classifying Rivastigmine as a pseudo-irreversible inhibitor. researchgate.netacs.org

The Leaving Group : The phenolic portion of the molecule, (-)-S-3-[1-(dimethylamino)ethyl]phenol, acts as the leaving group during the carbamylation reaction. nih.gov After the carbamyl moiety attaches to the active-site serine, this leaving group is retained within the "anionic" subsite of the enzyme's active site gorge. nih.gov

Disruption of the Catalytic Triad (B1167595) : X-ray crystallography studies of the Rivastigmine-cholinesterase conjugate have revealed that the binding event induces a significant conformational change. nih.gov Specifically, the active-site histidine residue (His440) moves away from its usual hydrogen-bonding partner, disrupting the catalytic triad. This movement is believed to be a primary reason for the exceptionally slow rate of spontaneous reactivation (decarbamylation) of the enzyme. nih.gov

The anticholinesterase activity of Rivastigmine shows a degree of specificity for brain cholinesterases over those in peripheral tissues. drugbank.com The rate of carbamylation varies significantly between cholinesterases from different species and types. For instance, the inhibition rate constant (kᵢ) for human AChE is over 1600 times higher than for Torpedo californica AChE, and even more rapid for human BChE. nih.gov

Design and Synthesis of Novel Rivastigmine Derivatives

Building on the understanding of its structure-activity relationship, researchers have designed and synthesized numerous novel derivatives of Rivastigmine. These efforts aim to improve potency, selectivity, and introduce new therapeutic actions.

Modifications to the Rivastigmine scaffold have demonstrated that both substituent changes and the three-dimensional arrangement of atoms (steric conformation) significantly influence inhibitory activity.

Substituent Effects : The nature of the alkyl groups on the carbamate nitrogen has a pronounced effect on potency. Studies comparing methyl and ethyl carbamate analogues found that methyl derivatives were consistently more potent inhibitors of AChE. acs.orgnih.gov This is attributed to a steric hindrance effect between the larger ethyl group and the His440 residue in the AChE active site. acs.orgnih.gov This unfavorable interaction is less significant for BChE, which possesses a larger acyl-binding pocket, leading to some ethyl derivatives showing higher selectivity for BChE. acs.orgnih.gov Molecular docking studies have also explored alternative positions for the substituent on the phenyl ring, indicating that a para-position might offer advantages for future modifications over the original meta-position. oatext.com

Steric Conformations : The stereochemistry of Rivastigmine is critical, with the S-conformation being the active enantiomer. oatext.com To enhance binding affinity, researchers have designed conformationally restricted analogues. This drug design strategy involves incorporating the flexible dimethylamino-α-methylbenzyl moiety of Rivastigmine into rigid tricyclic systems. acs.orgnih.gov The rationale is that pre-organizing the molecule into its bioactive conformation reduces the entropic penalty upon binding, potentially leading to a significant increase in potency. researchgate.net This approach proved successful, with one sulfur-containing tricyclic analogue showing a 192-fold increase in inhibitory activity against human AChE compared to Rivastigmine. acs.orgnih.gov

| Compound | Description | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | AChE/BChE Selectivity |

|---|---|---|---|---|

| Rivastigmine (1) | Parent Compound | 2900 | 310 | 9.4 |

| Compound 4 | Carbon Tricyclic Methyl Carbamate | 23 | 17 | 1.4 |

| Compound 5 | Sulfur Tricyclic Methyl Carbamate | 15.1 | 11.9 | 1.3 |

| Compound 7 | Carbon Tricyclic Ethyl Carbamate | 980 | 140 | 7.0 |

| Compound 8 | Sulfur Tricyclic Ethyl Carbamate | 560 | 63 | 8.9 |

Recognizing the multifactorial nature of neurodegenerative diseases, a significant area of research involves creating hybrid compounds. This strategy, often called the Multi-Target-Directed Ligand (MTDL) approach, involves covalently linking the Rivastigmine pharmacophore to another molecule with a different, complementary mechanism of action. researchgate.net

Rivastigmine-Benzimidazole (RIV-BIM) Hybrids : These compounds conjugate the cholinesterase-inhibiting moiety of Rivastigmine with a hydroxyphenylbenzimidazole (BIM) unit. mdpi.comnih.gov The BIM moiety is designed to provide additional therapeutic benefits, including the inhibition of amyloid-β (Aβ) peptide aggregation, antioxidant activity, and the chelation of metal ions like copper and iron, which are implicated in oxidative stress and protein misfolding. mdpi.commdpi.com Several synthesized RIV-BIM hybrids have demonstrated better AChE inhibition than Rivastigmine itself and potent inhibition of BChE and Aβ aggregation. researchgate.netmdpi.comnih.gov

Rivastigmine-Curcumin Hybrids : Another MTDL strategy involves creating hybrids of Rivastigmine and curcumin. nih.gov Curcumin is a natural compound known for its ability to inhibit Aβ aggregation, act as an antioxidant, and chelate metal ions. nih.gov A series of these hybrids showed excellent inhibitory activity against both AChE and BChE, with one compound being about 20-fold more potent against AChE than Rivastigmine. nih.gov Furthermore, selected hybrids effectively inhibited Aβ self-aggregation, a property weak in the parent Rivastigmine. nih.gov

Rivastigmine-INDY Hybrids : This innovative approach involves creating a hybrid that acts as a sequential inhibitor. rsc.org The Rivastigmine-INDY hybrids are designed to first inhibit BChE through carbamylation. This reaction then releases the second pharmacophore (an INDY analogue), which is subsequently able to inhibit other targets, such as the DYRK1A and CLK1 kinases. rsc.org This design allows for a single molecule to address multiple pathological pathways in a sequential manner.

| Compound | Hybrid Type | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|---|

| Rivastigmine | - | 32.1 | >50 |

| RIV-BIM 5b | Benzimidazole | 1.2 | 1.7 |

| RIV-BIM 5d | Benzimidazole | 2.1 | 0.9 |

| RIV-Curcumin 6a | Curcumin | 0.097 | 0.31 |

Computational Modeling and Simulation Studies

Molecular Docking Investigations of Rivastigmine-Enzyme Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method has been extensively used to study the interaction of Rivastigmine (B141) with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Identification and Characterization of Binding Sites (Anionic Subsite, Esteratic Subsite)

The active site of AChE is situated at the base of a deep and narrow gorge and is comprised of two main subsites: the esteratic subsite and the anionic subsite. nih.govnih.gov The esteratic subsite contains the catalytic triad (B1167595) (Ser203, His447, and Glu334 in human AChE) responsible for the hydrolysis of acetylcholine (B1216132). lupinepublishers.com The anionic subsite, rich in aromatic residues, is responsible for binding the positively charged quaternary amine of acetylcholine. nih.govnih.gov

Studies have shown that Rivastigmine interacts with both of these critical subsites. tandfonline.com The carbamate (B1207046) moiety of Rivastigmine binds to the esteratic subsite of AChE. nih.govnih.gov In contrast, other inhibitors like donepezil (B133215) primarily act at the anionic subsite. tandfonline.com The interaction at the esteratic subsite is crucial for the inhibitory action of Rivastigmine. tandfonline.com Specifically, the carbamyl moiety of Rivastigmine covalently links to the active-site serine residue. nih.gov The leaving group of this reaction, a phenol (B47542) derivative, is then retained within the anionic site. nih.gov

The active site gorge of AChE is lined with approximately 14 aromatic amino acid residues. nih.gov These residues play a significant role in guiding and binding ligands. While the anionic subsite binds the choline (B1196258) part of acetylcholine, it is not through a single negatively charged amino acid but rather through interactions with these aromatic residues. nih.gov

Analysis of Ligand-Protein Interaction Types (Hydrogen Bonds, Pi-interactions)

The stability of the Rivastigmine-enzyme complex is maintained by a network of non-covalent interactions, including hydrogen bonds and various pi-interactions. scienceopen.comdergipark.org.tr

Hydrogen Bonds: Hydrogen bonds are crucial for the specificity and stability of protein-ligand interactions. tandfonline.com Molecular docking simulations have identified several key hydrogen bond interactions between Rivastigmine and AChE. For instance, studies have shown hydrogen bonds with residues such as G118, Y121, and S200. scispace.com Another study highlighted a hydrogen bond with Tyr337. scienceopen.com The S-conformations of Rivastigmine and its derivatives tend to favor direct hydrogen bonds. oatext.com

Pi-Interactions: The aromatic rings present in both Rivastigmine and the amino acid residues of the AChE active site lead to various pi-interactions. These include:

Pi-pi stacking: Interactions between the aromatic rings of Rivastigmine and residues like Trp83 and Tyr370 have been observed. dergipark.org.trresearchgate.net

Pi-cation interactions: The positively charged nitrogen atom of Rivastigmine can interact with the pi-electron clouds of aromatic residues like Glu202. scienceopen.com

The R-conformations of Rivastigmine derivatives often utilize π-π or π-cation interactions. oatext.com These varied interactions collectively stabilize the binding of Rivastigmine within the active site gorge. lupinepublishers.comscienceopen.com

Binding Affinity Calculations and Scoring

Molecular docking programs use scoring functions to predict the binding affinity between a ligand and a protein, typically expressed in kcal/mol. granthaalayahpublication.org Lower binding energy values indicate a higher binding affinity. granthaalayahpublication.org

Several studies have reported the binding affinity of Rivastigmine with AChE using different computational methods. The calculated binding affinities for Rivastigmine with various AChE crystal structures (PDB IDs: 1DX4, 4EY4, 4EY7) have been reported as -7.0, -6.0, and -7.9 kcal/mol, respectively. dergipark.org.tr Another study reported a docking score of -7.1 kcal/mol for Rivastigmine with the 4EY7 protein structure. granthaalayahpublication.org A separate investigation found a binding score of -8.6 kcal/mol with the 5FPQ structure of AChE, corresponding to a predicted inhibitory concentration (Ki) of 31 nM. tandfonline.com

It's important to note that the binding affinity can vary depending on the specific protein structure used and the docking software employed. dergipark.org.trresearchgate.net For instance, one study found that Rivastigmine tartrate had a higher docking score (7.7) compared to D-glucosamine (6.8) when targeting AChE, indicating a potentially stronger binding affinity for Rivastigmine. asiapharmaceutics.info

Table 1: Calculated Binding Affinities of Rivastigmine with Acetylcholinesterase (AChE)

| PDB ID of AChE | Binding Affinity (kcal/mol) | Computational Method |

|---|---|---|

| 1DX4 | -7.0 | AutoDock-Vina |

| 4EY4 | -6.0 | AutoDock-Vina |

| 4EY7 | -7.9 | AutoDock-Vina |

| 4EY7 | -7.1 | Glide Docking |

| 5FPQ | -8.6 | Not Specified |

| Not Specified | -7.8 | IgemDock |

This table compiles data from multiple computational studies and the specific values can differ based on the software and parameters used. dergipark.org.trscispace.comtandfonline.comgranthaalayahpublication.org

Molecular Dynamics Simulations of Rivastigmine-Enzyme Conjugates

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. mdpi.com

Conformational Stability and Dynamics of Bound Rivastigmine

MD simulations have consistently demonstrated the stability of Rivastigmine within the binding pocket of AChE. nih.gov The root-mean-square deviation (RMSD) of the protein-ligand complex is a key metric used to assess stability, with lower and stable RMSD values indicating a well-equilibrated and stable complex. scienceopen.com

One study performing a 100 ns MD simulation of the AChE-Rivastigmine complex reported average RMSD values of 0.17 nm for the enzyme alone and 0.16 nm for the complex, suggesting that the binding of Rivastigmine does not cause significant conformational changes and results in a stable complex. scienceopen.com Another study also concluded that Rivastigmine remains stable in the enzyme's binding pocket. nih.gov The stability of the complex is crucial for the sustained inhibitory effect of the drug.

Dynamic Changes in Enzyme Active Site Architecture Upon Binding

The binding of a ligand can induce conformational changes in the active site of an enzyme. In the case of Rivastigmine, crystallographic studies of the conjugate with Torpedo californica AChE revealed a significant movement of the active-site histidine (H440). nih.gov This histidine residue moves away from its usual hydrogen-bonding partner, E327, leading to a disruption of the catalytic triad. nih.gov This structural rearrangement may explain the unusually slow reactivation kinetics of the enzyme after being inhibited by Rivastigmine. nih.gov

Quantum Chemical Parameter Analysis and DFT Studies of Rivastigmine Derivatives

Computational studies utilizing quantum chemical parameter analysis and Density Functional Theory (DFT) have been instrumental in understanding the electronic and structural properties of rivastigmine and its derivatives, aiming to enhance their therapeutic potential. researchgate.netijpsdronline.com These in silico methods provide insights into molecular stability, reactivity, and potential for interaction with biological targets. researchgate.netijpsdronline.com

One area of focus has been the analysis of quantum chemical parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netijpsdronline.com The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netijpsdronline.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive. In studies of rivastigmine derivatives, these parameters have been calculated to predict their potential as more effective cholinesterase inhibitors. researchgate.netijpsdronline.com For instance, a study involving 52 rivastigmine derivatives used DFT to calculate HOMO-LUMO bandgap energies to identify compounds with potentially higher potency against Alzheimer's disease. researchgate.netijpsdronline.com

DFT has also been employed to compute the orbital energy and electrostatic potential maps of rivastigmine. researchgate.net These calculations help to visualize the electron distribution within the molecule and identify regions that are likely to engage in interactions with the active site of cholinesterase enzymes. researchgate.net Furthermore, comparative studies have been performed to understand the transition state geometries of rivastigmine and other inhibitors in both gas phase and in water, shedding light on the properties that differentiate these drug molecules. researchgate.net Researchers have also used molecular mechanics and semi-empirical methods to estimate the bond break-up energy required to form the N,N-dimethylcarbamoyl (carbamyl) and (-)-S-3-[1-(dimethylamino)ethyl]phenol (NAP) moieties, which is a key step in the covalent inhibition of the enzyme. researchgate.net

In Silico Screening for Novel Cholinesterase Inhibitors Based on the Rivastigmine Scaffold

In silico screening has emerged as a powerful and efficient strategy for the discovery of novel cholinesterase inhibitors by leveraging the known structure of rivastigmine as a template. nih.govtandfonline.comacs.orgpensoft.net This computational approach significantly accelerates the identification of promising drug candidates by predicting their binding affinities and interactions with target enzymes before undertaking expensive and time-consuming laboratory synthesis and testing. acs.orgpensoft.net

Virtual screening campaigns often involve docking large databases of chemical compounds into the three-dimensional structures of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govtandfonline.com For example, researchers have used docking-based virtual screening to search the ZINC15 and MolPort databases for synthetic analogs of existing cholinesterase inhibitors. tandfonline.com In one such study, a compound identified as S-I 26, a close analog of rivastigmine, demonstrated a fivefold lower IC50 value (71.1 μM) than rivastigmine, indicating improved potency. tandfonline.com This highlights how minor modifications to the rivastigmine scaffold can lead to enhanced inhibitory activity. tandfonline.com

Another approach involves the creation of hybrid molecules that combine the pharmacophore of rivastigmine with other chemical moieties to introduce additional therapeutic properties. nih.govmdpi.com For instance, novel hybrids have been designed by conjugating the active moiety of rivastigmine with hydroxyphenylbenzimidazole units. nih.gov Molecular docking studies of these hybrids showed that they could be well-accommodated within the active site gorges of both AChE and BChE. nih.gov Some of these new compounds were found to be better inhibitors of AChE than rivastigmine itself. nih.gov

The development of multi-target-directed ligands is a key focus in this area, aiming to address the multifaceted nature of Alzheimer's disease. nih.govacs.org By using the rivastigmine scaffold as a foundation, researchers are exploring compounds that not only inhibit cholinesterases but also possess other beneficial activities. nih.gov The insights gained from these in silico screening efforts guide the rational design and synthesis of the next generation of more effective cholinesterase inhibitors. acs.org

X-Ray Crystallography of Rivastigmine-Enzyme Conjugates

X-ray crystallography has provided atomic-level insights into the interaction between rivastigmine and cholinesterase enzymes, revealing the precise mechanism of inhibition. nih.govuevora.ptebi.ac.uk These structural studies have been crucial in understanding the covalent nature of the bond formed and the subsequent conformational changes within the enzyme's active site. nih.govuevora.ptebi.ac.uk

A key finding from the crystal structure of the rivastigmine-Torpedo californica acetylcholinesterase (TcAChE) conjugate, determined at a resolution of 2.2 Å, is that the carbamyl moiety of rivastigmine is covalently attached to the active-site serine residue (Ser200). nih.govebi.ac.uk Interestingly, the leaving group, (-)-S-3-[1-(dimethylamino)ethyl]phenol (NAP), is not expelled from the active site but is instead retained within the "anionic" subsite. nih.govebi.ac.uk This retention is facilitated by interactions with key amino acid residues, including Trp84 and Phe330. uevora.ptresearchgate.net

The binding of rivastigmine induces significant structural rearrangements within the active site. These crystallographic studies have been performed on cholinesterases from various species, with the data showing that while rivastigmine carbamylates TcAChE very slowly, its inhibition of human acetylcholinesterase is over 1600 times faster. nih.govebi.ac.uk The rate of carbamylation is even more rapid for human butyrylcholinesterase. nih.govebi.ac.uk

High-resolution X-ray crystallography has been pivotal in elucidating the detailed structural arrangement of the carbamylated active site of cholinesterases following interaction with rivastigmine. nih.govnih.gov These studies confirm that the inhibition mechanism involves the transfer of the N-ethyl-N-methylcarbamoyl group from rivastigmine to the catalytic serine residue. nih.govnih.gov

The crystal structure of the rivastigmine-TcAChE conjugate reveals that the carbamyl group is covalently bound to the oxygen atom of the Ser200 side chain. proteopedia.org The N-ethyl and N-methyl substituents of the carbamoyl (B1232498) group make contact with residues in the acyl-binding pocket, specifically Phe288 and Phe290. researchgate.netnih.gov This interaction firmly anchors the carbamoyl moiety within the active site. The carbamylated enzyme is very stable, and the process of decarbamoylation, or the hydrolysis of the carbamoyl-enzyme bond, is remarkably slow. nih.govnih.gov This slow reactivation contributes to the long duration of action of rivastigmine. researchgate.net

The leaving group, NAP, remains lodged in the active site gorge, interacting with residues such as Trp84 and Phe330. researchgate.netproteopedia.org The presence of both the carbamoyl group on the serine and the leaving group within the active site provides a detailed snapshot of the post-inhibition state. nih.gov

A significant consequence of rivastigmine binding, as revealed by X-ray crystallography, is the rearrangement of the catalytic triad, a group of three amino acids (serine, histidine, and glutamate) that are essential for the enzyme's hydrolytic activity. nih.govresearchgate.netproteopedia.org In the native enzyme, the histidine residue (His440 in TcAChE) is hydrogen-bonded to a glutamate (B1630785) residue (Glu327). proteopedia.org

Upon carbamylation by rivastigmine, a notable movement of His440 is observed. nih.govresearchgate.net It shifts away from its usual partner, Glu327, thereby disrupting the canonical hydrogen-bonding network of the catalytic triad. nih.govresearchgate.net This conformational change is a key structural feature of the rivastigmine-inhibited enzyme. proteopedia.org The disruption of the catalytic triad is thought to be a major contributing factor to the unusually slow kinetics of reactivation (decarbamoylation) of the enzyme. nih.govresearchgate.netproteopedia.org This structural alteration provides a compelling explanation for the long-lasting inhibitory effect of rivastigmine. proteopedia.orgnih.gov

Interactive Data Table: Crystallographic and Kinetic Data of Rivastigmine-Cholinesterase Interactions

| Parameter | Value/Observation | Enzyme | PDB Code | Reference |

|---|---|---|---|---|

| Resolution | 2.2 Å | Torpedo californica AChE | 1GQR | nih.govebi.ac.uk |

| Inhibition Mechanism | Covalent carbamylation of active-site serine | Torpedo californica AChE | 1GQR | nih.govuevora.ptebi.ac.uk |

| Leaving Group (NAP) Location | Retained in the "anionic" site | Torpedo californica AChE | 1GQR | nih.govuevora.ptebi.ac.uk |

| Catalytic Triad Rearrangement | Significant movement of His440 away from Glu327 | Torpedo californica AChE | 1GQR | nih.govresearchgate.netproteopedia.org |

| Carbamylation Rate (ki) | 2.0 M-1 min-1 | Torpedo californica AChE | - | nih.govebi.ac.uk |

| Carbamylation Rate (ki) | 3300 M-1 min-1 | Human AChE | - | nih.govebi.ac.uk |

| Carbamylation Rate (ki) | 9 x 104 M-1 min-1 | Human BChE | - | nih.govebi.ac.uk |

| Spontaneous Reactivation | <10% after 48 hours | Torpedo californica AChE | - | nih.govebi.ac.uk |

Preclinical Pharmacological and Neurobiological Investigations in Vitro and Animal Models

In Vitro Cholinesterase Inhibition in Brain Tissue

Regional Specificity of AChE Inhibition (Cortex, Hippocampus)

Rivastigmine(1+) demonstrates a notable specificity for inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) within the brain, particularly in regions critical for memory and cognition, such as the cerebral cortex and hippocampus. droracle.ainih.gov This regional selectivity is a key feature of its pharmacological profile. droracle.ainih.gov Studies have shown that rivastigmine (B141) preferentially inhibits the G1 isoform of AChE, which is significant because this form is relatively preserved in the brains of individuals with Alzheimer's disease, while the G4 form is selectively lost. d-nb.info This preferential inhibition of the G1 form in the cerebral cortex has been observed in normal human brain tissue. d-nb.info In animal models, rivastigmine has been shown to effectively inhibit AChE in the cerebral cortex and hippocampus, which are areas significantly impacted by the cholinergic deficits associated with Alzheimer's disease. proquest.comekb.eg This targeted action within specific brain regions is thought to contribute to its therapeutic effects. nih.gov

In a study comparing various cholinesterase inhibitors, rivastigmine was unique in its preferential inhibition of the G1 form of AChE. d-nb.info This contrasts with other inhibitors like tacrine (B349632), bis-tacrine, TAK-147, metrifonate, and galantamine, which inhibit both G1 and G4 forms equally. d-nb.info The sensitivity of AChE molecular forms to inhibitors like rivastigmine was found to be greater in Alzheimer's disease brain samples compared to normal samples. d-nb.info

Table 1: Comparison of IC50 Values (nM) of Cholinesterase Inhibitors in Normal Human Brain Cortex

| Inhibitor | AChE (G1 form) | AChE (G4 form) |

|---|---|---|

| Rivastigmine* | 5100 ± 100 | 14000 ± 300 |

| Heptyl-physostigmine** | 31.2 ± 7.0 | 42.0 ± 3.3 |

| Donepezil (B133215) | 340 ± 30 | 200 ± 70 |

| Tacrine | 610 ± 180 | 530 ± 110 |

*Data from a study on normal human brain cortex, indicating preferential inhibition of the G1 form by rivastigmine. d-nb.info **Heptyl-physostigmine is included for comparative purposes.

Enhancement of Acetylcholine (B1216132) Levels in Brain Preparations

A primary mechanism of action for rivastigmine(1+) is the elevation of acetylcholine (ACh) levels in the brain. dovepress.comdrugbank.com By inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), rivastigmine slows the breakdown of ACh released by still-functional cholinergic neurons. europa.eu This leads to an increased concentration of ACh at cholinergic synapses, which is believed to enhance cholinergic neurotransmission and ameliorate cognitive deficits. dovepress.comdrugbank.comeuropa.eu

In vivo microdialysis studies in animal models have provided direct evidence of this effect. For instance, in rats, rivastigmine administration leads to a dose-dependent increase in extracellular ACh levels in the cerebral cortex. dovepress.com A particularly insightful study utilized AChE knockout mice to isolate the effect of BuChE inhibition. In these mice, where AChE is absent, infusion of rivastigmine still caused a significant, further increase in hippocampal ACh levels, demonstrating its ability to enhance ACh concentrations solely through BuChE inhibition. researchgate.netnih.gov This dual inhibition is considered advantageous, as BuChE activity is preserved or even increases in the later stages of Alzheimer's disease, while AChE activity declines. researchgate.netnih.gov

Table 2: Effect of Rivastigmine on Hippocampal Acetylcholine Levels in AChE-Deficient Mice

| Treatment | Change in ACh Levels |

|---|---|

| Rivastigmine (1 µM) | ~30-50% increase |

| Rivastigmine (10 µM) | ~30-50% increase |

*Data from a microdialysis study in AChE knockout mice, showing a further doubling of already elevated ACh levels. dovepress.comresearchgate.net

Non-Cholinesterase Mediated Mechanisms and Neuroprotection

Beyond its primary role as a cholinesterase inhibitor, rivastigmine(1+) exhibits several non-cholinesterase mediated effects that may contribute to its neuroprotective properties. These mechanisms suggest a broader therapeutic potential beyond purely symptomatic relief. nih.govportlandpress.com

Modulation of Cellular Heat Shock Response (Hsf1 Activation, HSP70 mRNA Induction)

Preclinical studies suggest that rivastigmine can modulate the cellular heat shock response, a key defense mechanism against cellular stress and protein damage. researchgate.net Research has shown that rivastigmine can enhance the activation of Heat Shock Factor 1 (Hsf1), the master transcriptional regulator of the heat shock response. researchgate.net This enhanced activation involves strengthening both the multimerization and phosphorylation of Hsf1. researchgate.net

The activation of Hsf1 by rivastigmine leads to an increased transcription of heat shock protein genes, specifically resulting in higher levels of messenger RNA (mRNA) for HSP70. researchgate.net Heat shock proteins like HSP70 act as molecular chaperones, helping to refold misfolded proteins and prevent their aggregation, which is a pathological hallmark of neurodegenerative diseases. elifesciences.orgnih.gov By bolstering this cellular defense system, rivastigmine may help protect neurons from the proteotoxic stress associated with conditions like Alzheimer's disease. researchgate.net One study demonstrated that a 100-micromol/L concentration of rivastigmine decreased cell death by 40% in a neuronal-like cell line, a neuroprotective effect linked to the induction of the heat shock response. researchgate.net

Attenuation of Protein Aggregation and Degradation Pathways

Rivastigmine has been shown to influence pathways involved in protein aggregation and degradation, which are central to the pathology of Alzheimer's disease. portlandpress.comnih.gov Studies in animal models of Alzheimer's disease have demonstrated that rivastigmine treatment can significantly inhibit the aggregation of amyloid-beta (Aβ) and the hyperphosphorylation of tau protein in both the cortex and hippocampus. portlandpress.comnih.govresearchgate.net

Furthermore, rivastigmine appears to enhance the cellular machinery responsible for clearing aggregated proteins. Research indicates that rivastigmine treatment significantly boosts proteasome activity in the brain. portlandpress.comnih.gov The proteasome is a critical component of the cell's protein degradation system, responsible for breaking down and removing damaged or misfolded proteins. By enhancing proteasome function, rivastigmine may facilitate the removal of toxic protein aggregates, thereby reducing their pathological impact. portlandpress.comnih.gov In aged rats, chronic treatment with rivastigmine led to a significant reduction in the brain levels of both Aβ40 and Aβ42. acs.org

Influence on Presynaptic Proteins and Synaptic Function (SNAP-25, Synaptophysin, Neuronal Enolase)

Evidence from preclinical models suggests that rivastigmine can have a positive impact on synaptic integrity and function. nih.govmerckmillipore.com In studies using primary cortical cultures undergoing neurodegeneration, treatment with rivastigmine was associated with significant, dose-dependent increases in the levels of key synaptic marker proteins. nih.govmerckmillipore.com

Specifically, increases were observed in the presynaptic proteins synaptosomal-associated protein of 25 kDa (SNAP-25) and synaptophysin. nih.govplos.org These proteins are crucial for synaptic vesicle docking and fusion, and their increased levels suggest a preservation or restoration of synaptic terminals. nih.gov Additionally, levels of the neuron-specific form of enolase, a marker of neuronal viability, were also elevated following rivastigmine treatment. nih.gov These molecular changes were accompanied by an observed enhancement of neuronal morphology, suggesting a neuroprotective or even neurorestorative effect at the synaptic level. nih.govmerckmillipore.com This influence on synaptic proteins may underlie some of the cognitive benefits observed with rivastigmine treatment, pointing to a potential to alter the course of synaptic loss that occurs early in Alzheimer's disease. nih.gov

Enhancement of Cellular Metabolic Activity

In vitro studies have demonstrated that rivastigmine can positively influence neuronal metabolic activity. In degenerating primary rat cerebrocortical cultures, treatment with rivastigmine led to a dose-dependent increase in key synaptic protein markers. Specifically, levels of the postsynaptic protein PSD-95 and the presynaptic protein SNAP-25 were significantly elevated with rivastigmine treatment. plos.org While levels of another presynaptic protein, syntaxin-4, also showed an upward trend, the change did not reach statistical significance. plos.org These findings suggest that rivastigmine can enhance neuronal and synaptic marker stability, which is indicative of improved metabolic health in degenerating neurons. plos.org

PI3K-Akt Signaling Pathway Involvement in Neuroprotection

The neuroprotective effects of rivastigmine are, in part, mediated through the modulation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. nih.gov This pathway is crucial for regulating cell survival and function. nih.govscientificarchives.com Evidence suggests that cholinesterase inhibitors, including rivastigmine, can induce the PI3K/Akt pathway, which in turn activates cell survival mechanisms and promotes neuroprotective effects. nih.gov The activation of this pathway can lead to the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in tau hyperphosphorylation, and the inhibition of pro-apoptotic proteins. nih.govnih.gov The PI3K/Akt pathway serves as a link between various pathological processes, including amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and neuronal death. nih.gov

Antioxidant and Anti-apoptotic Activities

Rivastigmine exhibits both antioxidant and anti-apoptotic properties. Studies have shown that rivastigmine treatment can reduce oxidative stress. nih.gov In rat models, rivastigmine has been shown to increase the levels of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme, and decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Furthermore, rivastigmine has been reported to exert anti-apoptotic effects. nih.govresearchgate.net It can protect against neuronal apoptosis by modulating various signaling pathways. researchgate.net For instance, acetylcholine (ACh), which is increased by rivastigmine, has been shown to have anti-apoptotic effects. nih.gov

Modulation of Amyloid-beta and sAPPα Levels

Rivastigmine has been shown to modulate the processing of amyloid precursor protein (APP), leading to a decrease in the production of pathogenic amyloid-beta (Aβ) and an increase in the levels of the neuroprotective soluble APP alpha (sAPPα). plos.org In degenerating primary rat neurons, rivastigmine treatment significantly increased the levels of sAPPα in a dose-dependent manner. plos.org This was accompanied by a reduction in Aβ levels. researchgate.net The increase in sAPPα is significant as it is a trophic factor crucial for synaptic complexity and maintenance. heraldopenaccess.us By promoting the α-secretase cleavage pathway of APP, which produces sAPPα, rivastigmine competitively inhibits the β-secretase pathway that leads to the generation of Aβ. plos.orgheraldopenaccess.us

In Vivo Studies in Animal Models of Neurodegeneration

Cholinergic System Modulation in Transgenic Models (e.g., AChE Knockout Mice, Drosophila)

In vivo studies using transgenic animal models have provided further evidence for the cholinergic-modulating effects of rivastigmine. In a tau-transgenic mouse model, rivastigmine treatment was shown to increase acetylcholine (ACh) release in the hippocampus. taurx.commdpi.com Similarly, in a transgenic Drosophila model of Alzheimer's disease expressing human Aβ-42, rivastigmine was effective in reducing the associated symptoms. nih.gov Studies in transgenic mice overexpressing human AβPP also demonstrated that rivastigmine administration reduced acetylcholinesterase (AChE) activity in the hippocampus and brainstem. mdpi.comresearchgate.net

Effects on Neuroinflammation and Oxidative Stress Markers

Rivastigmine has demonstrated beneficial effects on neuroinflammation and oxidative stress in various animal models of neurodegeneration. nih.govfrontiersin.org In rat models, rivastigmine treatment has been shown to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov It also mitigates oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov These anti-inflammatory and antioxidant effects are thought to be related to the cholinergic anti-inflammatory pathway, which is activated by the increased levels of acetylcholine resulting from rivastigmine's inhibition of cholinesterase. nih.gov

Table of Effects of Rivastigmine on Neuroinflammation and Oxidative Stress Markers in Animal Models

| Marker | Effect of Rivastigmine | Animal Model |

|---|---|---|

| TNF-α | ↓ | Rat |

| IL-6 | ↓ | Rat |

| Superoxide Dismutase (SOD) | ↑ | Rat |

| Malondialdehyde (MDA) | ↓ | Rat |

Table of Chemical Compounds

| Compound Name |

|---|

| Acetylcholine |

| Amyloid-beta |

| Baicalein |

| Berberine |

| Malondialdehyde |

| Rivastigmine |

| Superoxide Dismutase |

Investigations into Neurogenesis and Synaptic Plasticity

Preclinical research in both in vitro and animal models has explored the effects of Rivastigmine on neurogenesis and synaptic plasticity, processes fundamental to learning and memory that are known to be impaired in neurodegenerative conditions.

In animal models, chronic administration of Rivastigmine has shown potential to restore synaptic plasticity. Specifically, in olfactory bulbectomized (OBX) mice, a model known to exhibit memory impairments, Rivastigmine treatment has been observed to restore long-term potentiation (LTP) in the hippocampal CA1 region. nih.gov LTP is a cellular mechanism that underlies the strengthening of synapses and is considered a key component of learning and memory. researchgate.net This restoration of LTP by Rivastigmine was associated with the normalization of the phosphorylation levels of calcium/calmodulin-dependent protein kinase II (CaMKII) and CaMKIV, which were reduced in the OBX mice. nih.gov The study further demonstrated that the memory-improving effects of Rivastigmine were absent in mice with a genetic knockout of CaMKIIα, underscoring the essential role of this kinase in the drug's mechanism of action on synaptic plasticity. nih.gov Another study confirmed that Rivastigmine enhances LTP in the dorsolateral prefrontal cortex. frontiersin.org

Investigations using cell cultures have provided further insights into Rivastigmine's neurobiological effects. In rodent-origin neuronally differentiated cell cultures, Rivastigmine was found to alter the metabolism of amyloid precursor protein (APP). nih.gov Specifically, it promoted a shift towards the α-secretase pathway, increasing the levels of the neuroprotective soluble APPα (sAPPα) and decreasing the levels of amyloid-beta (Aβ) peptides. nih.gov This is significant as the accumulation of Aβ is a pathological hallmark of Alzheimer's disease and is known to impair synaptic function. figshare.com The study also reported that Rivastigmine treatment enhanced the levels of axonal markers like synaptosomal-associated protein-25 (SNAP25), suggesting a positive effect on synaptic integrity. nih.gov

Furthermore, some preclinical studies suggest a role for Rivastigmine in promoting neurogenesis. In a rat model of Alzheimer's disease induced by aluminum chloride, co-administration of Rivastigmine was found to enhance neurogenesis at a cellular level. ekb.eg Another study utilizing 5XFAD transgenic mice, a model of Alzheimer's disease, showed that a nano-herbal formulation containing bacosides and lauric acid, when compared with Rivastigmine, rescued neuronal damage and promoted neurogenesis in the hippocampus. biorxiv.org While these findings are promising, the direct effects of Rivastigmine alone on neural stem cell proliferation and differentiation require more extensive investigation. researchgate.netresearchgate.net

Interactive Data Table: Effect of Rivastigmine on Synaptic Plasticity and Related Markers

| Model System | Key Finding | Molecular Correlate |

| Olfactory Bulbectomized (OBX) Mice | Restored long-term potentiation (LTP) in hippocampal CA1 region. nih.gov | Increased phosphorylation of CaMKII and CaMKIV. nih.gov |

| Rodent Primary Neuron Cultures | Shifted APP processing to non-amyloidogenic pathway. nih.gov | Increased sAPPα, decreased Aβ levels. nih.gov |

| Rodent Primary Neuron Cultures | Enhanced synaptic markers. nih.gov | Increased SNAP25 levels. nih.gov |

| Human Motor Cortex (via PAS) | Enhanced LTP-like neuroplasticity. frontiersin.org | Increased synaptic levels of acetylcholine. frontiersin.org |

Comparative Preclinical Pharmacology with Other Cholinesterase Inhibitors

Preclinical studies have been conducted to compare the pharmacological profile of Rivastigmine with other cholinesterase inhibitors (ChEIs), primarily Donepezil and Galantamine. These investigations highlight both similarities and key distinctions in their mechanisms of action and effects in various experimental models.

A primary distinguishing feature of Rivastigmine is its dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov In contrast, Donepezil and Galantamine are selective for AChE. nih.gov The inhibition of BuChE is considered potentially beneficial as preclinical studies in AChE knockout mice have shown that BuChE contributes to the hydrolysis of acetylcholine in the brain. nih.gov This suggests that by inhibiting both enzymes, Rivastigmine may offer a broader mechanism for enhancing cholinergic transmission. nih.gov In vitro studies using rat brain tissue demonstrated that Rivastigmine possesses greater inhibitory potency for BuChE compared to its effect on AChE. nih.gov

Animal studies comparing the in vivo effects of these ChEIs have yielded varied results. In a study using a rat model of cholinergic depletion induced by 3-quinuclidinyl benzilate (QNB), both Rivastigmine and Donepezil were effective in attenuating the behavioral impairment in a multiple T-maze test, while tacrine was not initially effective. jcu.cz This study also noted that Rivastigmine is more selective for brain cholinesterase over peripheral cholinesterase, which could be advantageous. jcu.cz Another comparative study in rats found that both Rivastigmine and Donepezil could target the central nervous system, with brain concentrations exceeding those in plasma after intramuscular administration. brieflands.com

In a transgenic Drosophila model of Alzheimer's disease, Rivastigmine was found to be more potent than Galantamine in reducing oxidative stress and improving motor function. researchgate.net However, Galantamine was a more potent inhibitor of acetylcholinesterase in this model and was more effective at preventing the formation of Aβ-42 aggregates. researchgate.net

Systematic reviews and meta-analyses of preclinical and clinical studies often provide a broader comparative perspective, although direct head-to-head preclinical comparisons are less common than clinical ones. nih.govdovepress.com These analyses generally support the efficacy of all three ChEIs in slowing cognitive decline, but also highlight differences. nih.govdovepress.comresearchgate.netnih.gov For instance, an adjusted indirect comparison of placebo-controlled trials suggested a better global response with Donepezil and Rivastigmine compared to Galantamine. nih.govdovepress.com

Interactive Data Table: Comparative Preclinical Features of Cholinesterase Inhibitors

| Feature | Rivastigmine | Donepezil | Galantamine |

| Enzyme Inhibition | AChE and BuChE inhibitor. nih.gov | Selective AChE inhibitor. nih.govbrieflands.com | Selective AChE inhibitor. nih.gov |

| Brain Selectivity | More selective for brain vs. peripheral ChE. jcu.cz | Centrally-acting, selective AChE inhibitor. jcu.cz | AChE-inhibiting activity. nih.gov |

| Effect on Aβ Aggregates (Drosophila Model) | Less effective in preventing Aβ-42 aggregate formation. researchgate.net | Not directly compared in this study. | More effective in preventing Aβ-42 aggregate formation. researchgate.net |

| Effect on Oxidative Stress (Drosophila Model) | More potent in reducing oxidative stress. researchgate.net | Not directly compared in this study. | Less potent in reducing oxidative stress. researchgate.net |

| Behavioral Deficit Reversal (Rat Model) | Effective in reversing QNB-induced deficit. jcu.cz | Effective in reversing QNB-induced deficit. jcu.cz | Not directly compared in this specific test. |

Metabolism and Biotransformation Pathways Preclinical Focus

Cholinesterase-Mediated Hydrolysis and Decarbamylation Pathways

The principal metabolic pathway for rivastigmine (B141) is not hepatic but occurs at its site of action through enzyme-catalyzed hydrolysis. drugbank.com Rivastigmine is a carbamate (B1207046) derivative that binds reversibly to and inactivates both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). drugbank.comeuropa.eu This interaction results in the hydrolysis of the carbamate ester bond of rivastigmine, a process known as decarbamylation. drugbank.commedsafe.govt.nzeuropa.eu

This cholinesterase-mediated hydrolysis is the primary and most significant step in its biotransformation. ebmconsult.comfda.gov The process is rapid, leading to a short plasma half-life for the parent compound of approximately one hour. medsafe.govt.nzeuropa.eu Preclinical studies in rats demonstrated that rivastigmine exhibits a higher potency for inhibiting AChE in the cortex and hippocampus, key brain regions affected in Alzheimer's disease, compared to other areas. sci-hub.senih.gov This targeted inactivation and subsequent metabolism contribute to its mechanism of action. europa.eu

Identification and Characterization of Key Metabolites (e.g., Decarbamylated Phenolic Metabolite)

The primary result of the cholinesterase-mediated hydrolysis is the formation of a decarbamylated phenolic metabolite, also identified as NAP226-90. drugbank.comsci-hub.se This major metabolite has been consistently identified in preclinical studies. drugbank.comsci-hub.se

Crucially, this decarbamylated metabolite is pharmacologically much less active than the parent compound. sci-hub.se In vitro studies have shown that it exhibits minimal inhibition of acetylcholinesterase, generally less than 10% of the activity of rivastigmine. europa.eumedsafe.govt.nzeuropa.eunih.gov This indicates that the therapeutic effect is almost entirely attributable to the parent drug. The plasma half-life of the decarbamylated phenolic metabolite is longer than that of rivastigmine, estimated to be between 2.5 and 4 hours. hres.cahres.ca

Further biotransformation of the decarbamylated metabolite occurs, leading to the formation of a sulfate (B86663) conjugate. ebmconsult.comsci-hub.se This sulfated form is the predominant metabolite found in human plasma and is the primary form excreted via the kidneys. ebmconsult.comsci-hub.se Other minor metabolites, including a demethylated sulfate conjugate, have also been noted. hres.cahres.ca

Table 1: Key Metabolites of Rivastigmine

| Metabolite Name | Parent Compound | Formation Pathway | Pharmacological Activity |

|---|---|---|---|

| Decarbamylated Phenolic Metabolite (NAP226-90) | Rivastigmine | Cholinesterase-mediated hydrolysis | Minimal (<10% of rivastigmine's AChE inhibition) europa.eumedsafe.govt.nzeuropa.eu |

Minimal Involvement of Cytochrome P450 Isoenzymes in Rivastigmine Metabolism

A distinguishing feature of rivastigmine's metabolism, established through extensive in vitro and animal studies, is the minimal involvement of the hepatic cytochrome P450 (CYP) isoenzyme system. medsafe.govt.nzeuropa.euebmconsult.comfda.govmedsafe.govt.nz This finding is significant because the CYP450 system is responsible for the metabolism of many drugs, making it a common source of drug-drug interactions. wikipedia.orgnih.gov

In vitro studies using human liver microsomes and recombinant CYP enzymes have shown no significant metabolism of rivastigmine by major isoforms such as CYP1A2, CYP2D6, CYP3A4/5, CYP2E1, CYP2C9, CYP2C8, CYP2C19, or CYP2B6. europa.eumedsafe.govt.nzhres.ca This metabolic independence from the CYP system means that rivastigmine is not expected to have its clearance affected by co-administered drugs that are inhibitors or inducers of these enzymes. medsafe.govt.nzebmconsult.com This characteristic suggests a lower potential for pharmacokinetic drug-drug interactions compared to drugs that are heavily reliant on CYP pathways for clearance. wikipedia.org

Excretion Pathways of Rivastigmine Metabolites in Animal Models

Preclinical studies utilizing radiolabeled [¹⁴C]-rivastigmine in animal models have been instrumental in defining the excretion pathways. The primary route of elimination for rivastigmine metabolites is through the kidneys. medsafe.govt.nzeuropa.euebmconsult.comfda.gov

Following oral administration in animal studies, renal elimination of metabolites is rapid and nearly complete. medsafe.govt.nzeuropa.eu Studies showed that over 90% of the administered radioactive dose was recovered in the urine within 24 hours. medsafe.govt.nzeuropa.eueuropa.eu Conversely, excretion via the feces is a very minor pathway, accounting for less than 1% of the administered dose. medsafe.govt.nzeuropa.eueuropa.eu

Importantly, no unchanged parent rivastigmine is detected in the urine, indicating that the drug is completely metabolized before excretion. medsafe.govt.nzeuropa.euebmconsult.comfda.goveuropa.eu The main component excreted in the urine is the sulfate conjugate of the decarbamylated metabolite, which can account for a substantial portion of the initial dose. ebmconsult.com Animal studies in rats have also demonstrated that rivastigmine and/or its metabolites are excreted into breast milk. hres.caeuropa.eueuropa.eu

Table 2: Excretion of Rivastigmine in Animal Models

| Excretion Route | Percentage of Administered Dose | Form Excreted | Key Findings |

|---|---|---|---|

| Urine | >90% within 24 hours medsafe.govt.nzeuropa.eueuropa.eu | Metabolites (primarily sulfate conjugate of decarbamylated metabolite) ebmconsult.com | Major route of elimination; No parent drug found medsafe.govt.nzeuropa.euebmconsult.comfda.gov |

| Feces | <1% medsafe.govt.nzeuropa.eueuropa.eu | Metabolites | Minor route of elimination |

| Milk (in rats) | Detected | Rivastigmine and/or metabolites hres.caeuropa.eueuropa.eu | Indicates potential for transfer during lactation |

Analytical Methodologies for Rivastigmine and Its Metabolites in Research Matrices

Chromatographic Techniques for Quantitative Analysis

Chromatography stands as the cornerstone for the separation and quantification of rivastigmine (B141) in research environments. The versatility of liquid and gas chromatography allows for the development of robust and reproducible assays.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of rivastigmine in matrices such as plasma, serum, and brain tissue. These methods typically involve a reversed-phase column, an isocratic or gradient mobile phase, and UV or fluorescence detection. A common approach involves a C18 column with a mobile phase consisting of an acetonitrile (B52724) and buffer solution mixture. The selection of the detector is critical, with fluorescence detection often providing higher sensitivity compared to UV detection, especially for low concentrations of the analyte.

Table 1: Examples of HPLC Methods for Rivastigmine Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) | C8 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Methanol:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 220 nm | Fluorescence (Ex: 220 nm, Em: 295 nm) |

| Retention Time | ~6.5 min | ~4.8 min |

Ultra-Performance Liquid Chromatography (UPLC) offers several advantages over traditional HPLC, including shorter run times, improved resolution, and lower solvent consumption. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). For rivastigmine analysis, UPLC is often coupled with mass spectrometry, providing a highly sensitive and selective analytical system. The increased peak efficiency in UPLC allows for faster analysis without compromising the quality of the separation.

Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful tool for the analysis of rivastigmine. This technique is particularly useful for volatile and thermally stable compounds. Prior to GC-MS analysis, a derivatization step may be necessary to increase the volatility of rivastigmine and its metabolites. The mass spectrometer provides high selectivity and allows for the unambiguous identification and quantification of the target analytes based on their mass-to-charge ratio.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the bioanalysis of drugs like rivastigmine. This method offers unparalleled sensitivity and selectivity, allowing for the detection of picogram levels of the compound in complex biological fluids. The use of Multiple Reaction Monitoring (MRM) mode enhances the specificity of the assay by monitoring a specific precursor-to-product ion transition for rivastigmine and its internal standard.

Table 2: Example of LC-MS/MS Parameters for Rivastigmine Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Precursor Ion (m/z) | 251.2 |

| Product Ion (m/z) | 206.1 |

| Collision Energy | 15 eV |

| Internal Standard | Donepezil (B133215) or a deuterated analog |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectrophotometric Detection Methods

Spectrophotometric methods, while generally less specific than chromatographic techniques, can be employed for the quantification of rivastigmine, particularly in pharmaceutical formulations. These methods are often based on the formation of a colored complex between the drug and a specific reagent, with the absorbance of the resulting solution being proportional to the drug concentration. For instance, rivastigmine can react with reagents like 1,2-naphthoquinone-4-sulfonate (NQS) in an alkaline medium to produce a colored product that can be measured spectrophotometrically.

Bioanalytical Method Development and Validation for Preclinical Studies

The development and validation of bioanalytical methods are critical for obtaining reliable data in preclinical studies. These methods must undergo a rigorous validation process according to international guidelines to ensure their accuracy, precision, selectivity, sensitivity, and stability. Key validation parameters include linearity, range, limit of detection (LOD), limit of quantification (LOQ), and recovery. Sample preparation is a crucial step, with techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) commonly used to isolate rivastigmine and its metabolites from the biological matrix and minimize interference.

Table 3: Key Bioanalytical Method Validation Parameters for Rivastigmine

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration |

| Precision (RSD%) | ≤ 15% |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte should be stable under various storage and handling conditions |

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Protein Precipitation)